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Abstract
Heat shock protein 104 (Hsp104) is a critical molecular chaperone in Saccharomyces

cerevisiae that plays a central role in conferring thermotolerance. As a member of the AAA+

(ATPases Associated with diverse cellular Activities) superfamily, Hsp104 functions as a potent

protein disaggregase, rescuing proteins from stress-induced aggregation and restoring their

native function. This activity is essential for cell survival under extreme heat and other

proteotoxic stress conditions. This technical guide provides an in-depth overview of Hsp104's

function, mechanism of action, and its interplay with other chaperone systems. Detailed

experimental protocols for assessing Hsp104 activity and quantitative data on its contribution to

yeast thermotolerance are also presented.

Introduction to Hsp104 and its Significance in
Thermotolerance
Saccharomyces cerevisiae (yeast) has proven to be an invaluable model organism for studying

cellular stress responses. When exposed to elevated temperatures, proteins can lose their

native conformation, leading to the formation of toxic aggregates. The ability of an organism to

survive such thermal stress is termed thermotolerance. In yeast, acquired thermotolerance is

heavily dependent on the expression of heat shock proteins (Hsps), with Hsp104 being a key

player.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1175116?utm_src=pdf-interest
https://www.yeastgenome.org/locus/S000003949
https://pmc.ncbi.nlm.nih.gov/articles/PMC39240/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hsp104 is not typically required for growth under normal conditions; however, its expression is

strongly induced by heat stress.[1] Yeast strains lacking a functional HSP104 gene exhibit a

dramatically reduced ability to survive exposure to lethal temperatures.[1][2] The primary

function of Hsp104 is to resolubilize and refold aggregated proteins, a task that is largely

intractable for other chaperone systems.[3] This unique capability makes Hsp104 a central

component of the protein quality control machinery in yeast.

Mechanism of Hsp104-Mediated Protein
Disaggregation
Hsp104 functions as a hexameric ring-like structure that utilizes the energy from ATP hydrolysis

to drive protein disaggregation.[4] The aggregated polypeptide is thought to be threaded

through the central pore of the Hsp104 hexamer, a process that unfolds the misfolded protein

and allows it to be released in a refolding-competent state.[4]

This disaggregation activity is not a solitary function; Hsp104 collaborates closely with the

Hsp70 (Ssa family in yeast) and Hsp40 (Ydj1 and Sis1 in yeast) chaperone systems.[3][4] The

Hsp70/Hsp40 system is believed to initially recognize and bind to aggregated proteins,

subsequently recruiting Hsp104 to the site of aggregation. This interaction is crucial for the

efficient disaggregation of many substrates.

The activity of Hsp104 is tightly regulated by its two nucleotide-binding domains (NBD1 and

NBD2) and a middle domain (MD). ATP hydrolysis at both NBDs is essential for its

disaggregase function, and communication between these domains is critical for its activity.[5]

[6] The MD is involved in the interaction with the Hsp70/Hsp40 system and in regulating the

overall conformational changes of the Hsp104 hexamer.

Signaling Pathway for Protein Disaggregation
The coordinated action of Hsp40, Hsp70, and Hsp104 in recognizing and resolving protein

aggregates can be visualized as a signaling pathway.
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Hsp104-mediated protein disaggregation pathway.

Quantitative Analysis of Hsp104 Function
The contribution of Hsp104 to yeast thermotolerance and its biochemical activities can be

quantified through various assays. The following tables summarize key quantitative data from

studies on Hsp104.

Table 1: Hsp104-Dependent Yeast Thermotolerance

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1175116?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yeast Strain
Heat Shock
Condition

Survival Rate (%) Reference

Wild-Type (W303) 50°C for 20 min ~0.1% [7]

Wild-Type (W303)

with pre-conditioning

(37°C for 30 min)

50°C for 20 min ~40-60% [7]

hsp104Δ 50°C for 20 min <0.01% [7]

Wild-Type 46°C for 20 min <1% [7]

Wild-Type with pre-

conditioning (37°C for

30 min, then 41°C for

30 min)

46°C for 30 min ~80-90% [7]

Table 2: In Vitro Hsp104-Mediated Protein Refolding
Chaperone
Components

Substrate
Refolding
Efficiency (%)

Reference

Hsp104 alone Denatured Luciferase ~5-10% [8]

Hsp70/Hsp40 alone Denatured Luciferase ~15-25% [8]

Hsp104 +

Hsp70/Hsp40
Denatured Luciferase ~70-80% [8]

Hsp104 T4L mutant
Heat-aggregated β-

galactosidase
~60-70% [9]

Table 3: Hsp104 ATPase Activity
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Hsp104 Variant Condition kcat (min-1) Km (µM) Reference

Wild-Type

Hsp104 (NBD1)
25°C, pH 7.4 54.6 ± 2.4 170 ± 20 [6]

Wild-Type

Hsp104 (NBD2)
25°C, pH 7.4 0.6 ± 0.1 1.8 ± 0.8 [6]

Hsp104 A503S

(Potentiated)
25°C, pH 8.35 ~180 Not specified [10]

Hsp104 E360R

(Potentiated)
25°C, pH 8.35 ~300 Not specified [10]

Experimental Protocols
This section provides detailed methodologies for key experiments used to study Hsp104

function in yeast thermotolerance.

Yeast Thermotolerance Assay
This assay measures the ability of yeast cells to survive a lethal heat shock, with or without a

pre-conditioning heat treatment.

Materials:

Yeast strains (e.g., wild-type and hsp104Δ)

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

Sterile water

Incubators set at 30°C, 37°C, and 50°C

Shaking water bath or incubator

Spectrophotometer

Sterile microtubes
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YPD agar plates

Micropipettes and sterile tips

Procedure:

Culture Preparation: Inoculate single colonies of each yeast strain into 5 mL of YPD medium

and grow overnight at 30°C with shaking to saturation.

Sub-culturing: Dilute the overnight cultures into fresh YPD medium to an OD600 of 0.2-0.3.

Grow at 30°C with shaking until the cultures reach mid-log phase (OD600 of 0.8-1.0).

Pre-conditioning (for acquired thermotolerance):

For the pre-conditioned samples, transfer the cultures to a 37°C shaking incubator for 30-

60 minutes.

Control samples remain at 30°C.

Lethal Heat Shock:

Transfer 1 mL of each culture (pre-conditioned and control) to sterile microtubes.

Place the tubes in a 50°C water bath for 20-30 minutes.

Also, keep a non-heat-shocked control for each culture at room temperature.

Serial Dilution and Plating:

After the heat shock, immediately place the tubes on ice.

Prepare a 10-fold serial dilution series for each sample in sterile water (from 10-1 to 10-5).

Spot 5-10 µL of each dilution onto YPD agar plates.

Incubation and Analysis:

Incubate the plates at 30°C for 2-3 days until colonies are visible.
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Document the plates by photography.

Calculate the percentage of survival by comparing the number of colonies from the heat-

shocked samples to the non-heat-shocked controls at a countable dilution.

Experimental Workflow: Thermotolerance Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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